molecular formula C10H11N3O3 B1374074 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine CAS No. 1344017-74-8

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1374074
CAS No.: 1344017-74-8
M. Wt: 221.21 g/mol
InChI Key: KLUOOFKSPLEHEP-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with cyanogen bromide in the presence of a base, such as triethylamine, to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds are also used in the synthesis of heterocyclic scaffolds and have applications in medicinal chemistry.

    3,5-Dimethoxyphenyl derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific oxadiazole ring structure combined with the 3,5-dimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUOOFKSPLEHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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